1-Prolylpiperazine, a derivative of piperazine, is an organic compound characterized by a piperazine ring with a propyl group attached. Its chemical formula is and it has a molecular weight of approximately 128.22 g/mol. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities and applications.
1-Prolylpiperazine can be synthesized through several methods, with its precursors often derived from commercially available chemicals. It is important to note that the synthesis and handling of this compound should adhere to safety regulations due to its classification as a hazardous substance.
1-Prolylpiperazine falls under the category of piperazine derivatives. It is classified as a flammable liquid and poses acute toxicity risks. According to the Regulation (EC) No 1272/2008, it is categorized as a Flammable Liquid (Category 3) and has been associated with skin and eye irritation as well as specific target organ toxicity following single exposure.
The synthesis of 1-prolylpiperazine can be achieved through various chemical reactions involving piperazine and propyl halides or alcohols. One common method involves the alkylation of piperazine using propyl bromide or propyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
The molecular structure of 1-prolylpiperazine consists of a six-membered piperazine ring with two nitrogen atoms at opposite positions and a propyl group attached to one of the carbon atoms in the ring.
CC(C)N1CCNCC1
.1-Prolylpiperazine can undergo various chemical reactions typical for amines, including acylation, alkylation, and condensation reactions.
The mechanism of action for 1-prolylpiperazine is primarily studied in relation to its pharmacological properties. It acts on specific neurotransmitter systems in the brain, particularly those involving serotonin and dopamine receptors.
1-Prolylpiperazine has several scientific uses:
Nucleophilic substitution reactions enable precise functionalization of the piperazine core, forming C–N bonds critical for 1-prolylpiperazine assembly. N-alkylation exploits piperazine’s secondary amine reactivity, where halogenated proline derivatives (e.g., l-proline methyl ester hydrochlorides) displace leaving groups under mild basic conditions. For example, SN₂ reactions between N-Boc-piperazine and prolyl chlorides in acetonitrile with potassium carbonate yield protected intermediates, subsequently deprotected for 1-prolylpiperazine scaffolds [2] [6]. Alternatively, nucleophilic aromatic substitution (SNAr) facilitates coupling with electron-deficient heterocycles. In SHP2 inhibitor synthesis, 3-bromo-6-chloropyrazin-2-amine undergoes SNAr with l-proline methyl ester, generating pyrazine-prolyl intermediates pivotal for subsequent piperazine coupling [2]. Microwave irradiation (80–120°C) enhances SNAr efficiency, reducing reaction times to <2 hours [6].
Table 1: Nucleophilic Substitution Approaches for 1-Prolylpiperazine Synthesis
Leaving Group | Nucleophile | Conditions | Product | Yield (%) |
---|---|---|---|---|
Chloropyrazinyl | l-Proline methyl ester | K₂CO₃, CH₃CN, reflux, 24 h | Pyrazine-prolyl intermediate | 47–60 |
Mesyloxyethyl | N-Methylpiperazine | MeOH, 60°C, 12 h | 1-[2-Thiazolyl-(2-aminoethyl)]-4-n-propylpiperazine | 50–75 |
Bromoalkylproline | N-Boc-piperazine | K₂CO₃, CH₃CN, RT, 18 h | N-Boc-1-prolylpiperazine | 68 |
Steric hindrance significantly impacts yields; N-alkylation at proline’s tertiary amine requires activated electrophiles (e.g., prolyl mesylates) [6]. Regioselectivity is controlled through protective group strategies: N-Boc protection on piperazine directs substitution to the non-protected nitrogen, enabling sequential derivatization [8].
Multicomponent reactions (MCRs) construct complex 1-prolylpiperazine architectures in a single step, enhancing atom economy. The split-Ugi reaction desymmetrizes piperazine efficiently: formaldehyde condenses with piperazine and an isocyanide (e.g., 1-isocyano-4-bromobenzene), while proline-derived carboxylic acids (e.g., N-(methoxymethyl)-protected indole-3-acetic acid) simultaneously acylate the adjacent nitrogen. This one-pot assembly in methanol (reflux, 24 h) yields N-acyl-N’-alkyl piperazines with prolyl tethers in >70% yield [7]. Crucially, catalyst modulation broadens applicability. Sulphated yttria (SO₄²⁻/Y₂O₃) catalyzes cyclocondensations forming imidazole-prolylpiperazine hybrids via benzil-aldehyde-aminoethylpiperazine-ammonium acetate reactions in ethanol (80°C, 8 h), achieving 85–92% yields [10].
Table 2: Multicomponent Synthesis of 1-Prolylpiperazine Hybrids
Reaction Type | Components | Catalyst/Conditions | Key Product | Application |
---|---|---|---|---|
Split-Ugi | Formaldehyde, piperazine, 1-isocyano-4-bromobenzene, indole-3-acetic acid-proline | MeOH, reflux | N-Acyl-N’-(4-bromobenzyl)piperazine-proline | Dopamine D₂/D₃ ligands (Ki = 53 nM) |
Yttria-Catalyzed | Benzil, aldehyde, 1-(2-aminoethyl)piperazine, NH₄OAc | SO₄²⁻/Y₂O₃, EtOH, 80°C | 1,2,4,5-Tetrasubstituted imidazolyl-piperazine | Heterocyclic hybrids |
Post-Ugi modifications further diversify scaffolds: LiAlH₄ reduction of amides generates triamines (e.g., compound 24), while reductive amination installs n-propyl groups, enhancing dopamine receptor affinity (D₂ Ki = 58 nM) [7].
Alkylation and reductive amination tailor lipophilicity and steric bulk in 1-prolylpiperazine analogs. Reductive amination of prolylpiperazine aldehydes (from periodate oxidation of prolinol derivatives) with n-propylamine employs NaBH₃CN in methanol (RT, 12 h), yielding N-propyl analogs crucial for CNS permeability (e.g., log P enhancements of 0.8–1.2 units) [7] [9]. Alternatively, direct alkylation with 1-bromopropane requires phase-transfer catalysis (tetrabutylammonium bromide) in biphasic toluene/water systems (60°C, 6 h), achieving >90% conversion [4]. Steric effects dominate regioselectivity; proline’s pyrrolidine nitrogen is less nucleophilic, favoring piperazine alkylation unless blocked.
Table 3: Alkylation Impact on Physicochemical/Binding Properties
Compound | Synthetic Route | Lipophilicity (log D₇.₄) | Dopamine D₂ Ki (nM) | D₃/D₂ Selectivity |
---|---|---|---|---|
22 (Br, H) | Split-Ugi + reduction | 1.8 | 53 | 3.8-fold (D₃ > D₂) |
24 (Br, n-Pr) | Ugi + reductive amination | 2.6 | 58 | 1.5-fold (D₃ > D₂) |
SHP099 reference | SNAr + alkylation | 2.9 | 0.071 | Not selective |
Note: Data derived from radioligand binding assays and chromatographic log D measurements [2] [7] [9].
Linear alkyl chains (n-propyl) optimize membrane permeability without sacrificing aqueous solubility, while branched chains diminish receptor fit [9].
Solid-phase synthesis enables recyclable 1-prolylpiperazine catalysts via covalent immobilization. BAL-MBHA-PS resin anchors N-Fmoc-proline through reductive amination with resin-bound amines (NaBH₃CN/1% AcOH in DMF), followed by piperazine coupling via symmetric anhydride activation (DIC/DMF). After Fmoc deprotection (20% piperidine), the resin-bound 1-prolylpiperazine serves as a scaffold for acylations, yielding catalysts like PZ-68 analogs (85% purity after cleavage) [3]. SynPhase Lanterns offer alternative tagging; color-coded cogs encode building blocks during sequential prolyl and piperazine additions [3].
Table 4: Solid-Phase Performance Metrics
Support | Linker Chemistry | Loading Capacity (mmol/g) | Crude Purity (%) | Application |
---|---|---|---|---|
BAL-MBHA-PS resin | Reductive amination | 0.6–0.8 | 49–93 | Arylpiperazine-proline hybrids |
BAL-PS SynPhase Lanterns | Amide coupling | 0.4–0.6 | 64–98 | Parallel library synthesis |
For heterogeneous catalysis, tungstate-prolylpiperazine hybrids (e.g., BPPT) immobilize on mesoporous silica via aminopropyl linkers, enabling reuse in chromene syntheses (>5 cycles, <5% activity loss) [1]. Acidic cleavage (TFA/DCM) liberates products while retaining the catalyst backbone.
CAS No.: 18766-67-1
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.:
CAS No.: 114460-92-3